![molecular formula C19H34P2 B12564302 9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) CAS No. 143540-36-7](/img/structure/B12564302.png)
9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[331]nonane) is an organophosphorus compound known for its unique bicyclic structure This compound is part of the phosphabicyclononane family, which is characterized by a phosphorus atom integrated into a bicyclic framework
Méthodes De Préparation
The synthesis of 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) typically involves the reaction of halogenated alkanes with triphenylphosphine. One common method includes reacting a halogenated propane derivative with triphenylphosphine in the presence of a base such as sodium iodide or sodium cyanide. The reaction proceeds through the formation of a phosphonium salt intermediate, which undergoes cyclization to form the desired bicyclic structure. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound into phosphines.
Substitution: The phosphorus atom in the bicyclic structure can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or alcohols.
Common reagents and conditions for these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and selectivity .
Applications De Recherche Scientifique
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) has found applications in various scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalytic processes.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors, impacting biochemical pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing an optimal environment for substrate activation and transformation. The phosphorus atom in the bicyclic structure plays a crucial role in stabilizing the transition states and intermediates during these reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) include other phosphabicyclononanes and borabicyclononanes. For example:
9-Phosphabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the propane-1,3-diyl linkage, resulting in different reactivity and applications.
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions, this compound features a boron atom instead of phosphorus, leading to distinct chemical properties and uses.
The uniqueness of 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) lies in its ability to form stable complexes with metals, making it a valuable ligand in catalysis and coordination chemistry .
Propriétés
Numéro CAS |
143540-36-7 |
|---|---|
Formule moléculaire |
C19H34P2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
9-[3-(9-phosphabicyclo[3.3.1]nonan-9-yl)propyl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C19H34P2/c1-6-16-8-2-9-17(7-1)20(16)14-5-15-21-18-10-3-11-19(21)13-4-12-18/h16-19H,1-15H2 |
Clé InChI |
PTZJYHWVFUJRTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)P2CCCP3C4CCCC3CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


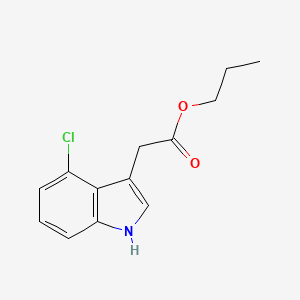
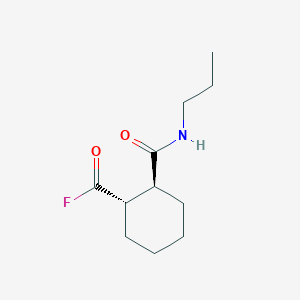

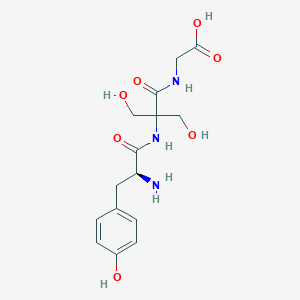

![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
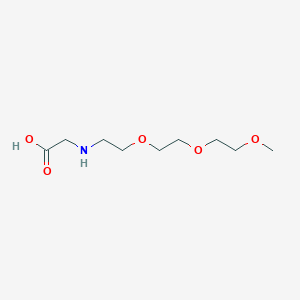
![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)
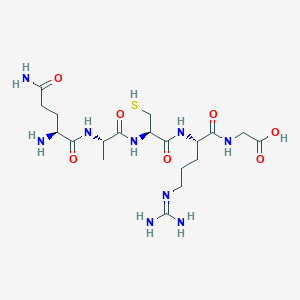
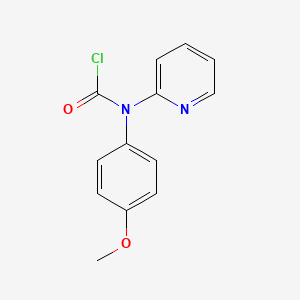
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
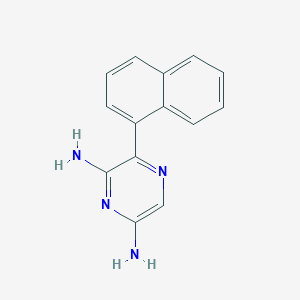
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
